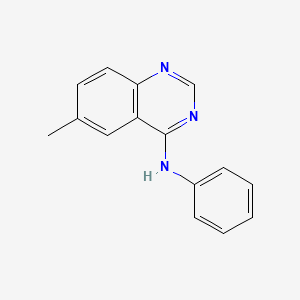

6-methyl-N-phenylquinazolin-4-amine

Description

Properties

IUPAC Name |

6-methyl-N-phenylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c1-11-7-8-14-13(9-11)15(17-10-16-14)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDWMFYUKLPRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 6-methyl-N-phenylquinazolin-4-amine can be achieved through various methods. One common approach involves the reaction of anthranilic acid with formamide to form quinazolin-4(3H)-one, which is then further modified to introduce the 6-methyl and N-phenyl groups . Other methods include microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis .

Chemical Reactions Analysis

6-methyl-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the quinazoline ring, often using halogenating agents or nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine-like ring. The presence of the methyl and phenyl groups at specific positions enhances its biological activity.

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the potential of 6-methyl-N-phenylquinazolin-4-amine as an anticancer agent. Its derivatives have been synthesized and evaluated for their ability to inhibit various cancer cell lines, including breast, lung, and colorectal cancers.

In a study evaluating various quinazoline derivatives, it was found that modifications at the C-7 position significantly improved solubility and bioavailability, which are critical factors for therapeutic efficacy .

Mechanism of Action

The anticancer properties of this compound are primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth, such as the phosphatidylinositol 3-kinase (PI3K) pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Enzyme Inhibition

VEGFR Inhibition

Research has demonstrated that derivatives of 6-methyl-N-phenylquinazolin-4-amine can act as dual inhibitors of vascular endothelial growth factor receptor (VEGFR) and histone deacetylases (HDAC). This dual action is crucial for anti-angiogenic therapy, which aims to prevent tumor growth by inhibiting blood vessel formation.

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 6-Methyl-N-phenylquinazolin-4-amine Derivative | VEGFR-2 | 36.78 | |

| 6-Methyl-N-phenylquinazolin-4-amine Derivative | HDAC | 50.00 |

The combination of VEGFR and HDAC inhibition has shown promising results in preclinical models, indicating potential for further development into therapeutic agents for cancer treatment .

Antimicrobial Properties

Recent studies have also explored the antimicrobial activity of quinazoline derivatives, including 6-methyl-N-phenylquinazolin-4-amine. These compounds have demonstrated effectiveness against various bacterial strains, suggesting their potential use in treating infections.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 6-Methyl-N-phenylquinazolin-4-amine | E. coli | 15 | |

| 6-Methyl-N-phenylquinazolin-4-amine | S. aureus | 10 |

The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

-

Case Study on Anticancer Activity

In a controlled study involving MGC803 gastric cancer cells, derivatives of quinazoline were administered at varying doses to assess their antiproliferative effects. Results indicated a significant reduction in cell viability at doses as low as 10 µM, highlighting the compound's potency against tumor cells . -

Toxicity Assessment

An acute toxicity study was conducted on healthy mice to evaluate the safety profile of a specific derivative of 6-methyl-N-phenylquinazolin-4-amines. The results showed no significant adverse effects at doses up to 1000 mg/kg, suggesting a favorable safety margin for further clinical development .

Mechanism of Action

The mechanism of action of 6-methyl-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It binds to the ATP-binding site of EGFR kinase, inhibiting its activity and thereby disrupting cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-amine Derivatives

Substituent Effects on Physicochemical Properties

Key Observations :

- Halogenation (I, Cl) : Increases molecular weight and polarizability, enhancing binding to hydrophobic pockets (e.g., kinase active sites) .

- Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability .

- N-Alkyl/Aryl Substitutions : Bulky groups (e.g., 4-methoxybenzyl in 5a) lower yields due to steric hindrance during synthesis .

Kinase Inhibition

- 6-Arylquinazolin-4-amines (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine): Demonstrated potent inhibition of CDC2-like kinases (CLK1/CLK4) with IC₅₀ values < 100 nM. The thiophene-methyl group enhances selectivity .

Anticancer Potential

Structural Insights from Crystallography

- N-(2,5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine : X-ray data reveal near-planar quinazoline and phenyl rings, stabilized by intramolecular hydrogen bonds (N–H⋯O) and π-π interactions. This rigidity correlates with improved thermal stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-N-phenylquinazolin-4-amine, and how can reaction conditions be optimized?

- Answer : The synthesis of quinazolin-4-amines typically involves condensation of substituted anthranilic acid derivatives with phenyl isothiocyanate or urea, followed by cyclization. For example, microwave-assisted Suzuki-Miyaura coupling (as in ) using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and boronic acids can introduce aryl groups at position 5. Optimization includes:

- Solvent selection : DMF or DMSO for high-temperature stability.

- Base choice : Hünig’s base (DIEA) minimizes side reactions in nucleophilic substitutions .

- Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexanes) ensures high purity (>95% by LCMS) .

Q. How can structural characterization of 6-methyl-N-phenylquinazolin-4-amine be performed to confirm its identity?

- Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl at C6, phenyl at N4) .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical values) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELXL .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Answer : Prioritize kinase inhibition assays (e.g., VEGFR-2 for anti-angiogenic activity) due to quinazoline’s affinity for ATP-binding pockets . Use:

- Enzyme-linked immunosorbent assays (ELISA) for IC determination.

- Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituent modifications at positions 6 and N4 influence bioactivity and selectivity?

- Answer : Structural comparisons () show:

| Substituent | Position | Impact |

|---|---|---|

| Methyl (C6) | Electron-donating | Enhances metabolic stability but reduces polarity . |

| Halogens (C6) | Electron-withdrawing | Improves kinase binding (e.g., Cl/Br increase VEGFR-2 inhibition) . |

| N-Phenyl | Rigid aromatic moiety | Favors π-π stacking with kinase domains . |

- Key : Replace methyl with nitro (-NO) or methoxy (-OCH) to modulate solubility and target engagement .

Q. What computational methods are effective for predicting binding modes with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CLK1, EGFR). Focus on hydrophobic pockets accommodating the quinazoline core .

- 3D-QSAR : Generate pharmacophore models to correlate substituent electronegativity with activity (e.g., morpholinyl groups improve analgesic effects via steric bulk) .

Q. How can crystallographic data resolve contradictions in enzymatic inhibition profiles?

- Answer :

- Refine crystal structures using SHELXL to identify conformational changes in target enzymes upon ligand binding .

- Compare electron density maps for 6-methyl-N-phenylquinazolin-4-amine vs. analogs (e.g., 6-nitro derivatives) to assess steric clashes or hydrogen-bonding discrepancies .

Q. What strategies mitigate off-target effects in cellular assays?

- Answer :

- Selectivity screening : Test against kinase panels (e.g., Reaction Biology’s KinaseProfiler) to identify cross-reactivity .

- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein binding partners .

Methodological Guidance

Q. How to design a SAR study for optimizing pharmacokinetic properties?

- Step 1 : Synthesize derivatives with varied substituents (e.g., 6-methoxy, 6-fluoro) .

- Step 2 : Measure logP (HPLC) and solubility (shake-flask method) to correlate hydrophobicity with bioavailability.

- Step 3 : Conduct in vitro metabolic stability assays (e.g., liver microsomes) to identify labile groups .

Q. What analytical techniques are critical for resolving synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.